molecular formula C12H14O2 B1297021 2,3,5,6-Tetramethylterephthalaldehyde CAS No. 7072-01-7

2,3,5,6-Tetramethylterephthalaldehyde

Cat. No.: B1297021
CAS No.: 7072-01-7
M. Wt: 190.24 g/mol
InChI Key: PWVFZPCOVWTNCN-UHFFFAOYSA-N
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Description

2,3,5,6-Tetramethylterephthalaldehyde is an organic compound with the molecular formula C12H14O2. It is a derivative of terephthalaldehyde, where four methyl groups are substituted at the 2, 3, 5, and 6 positions of the benzene ring. This compound is known for its unique structural properties and is used in various chemical and industrial applications .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,3,5,6-Tetramethylterephthalaldehyde typically involves the following steps:

    Starting Material: The synthesis begins with 2,3,5,6-tetramethylbenzene.

    Oxidation: The tetramethylbenzene undergoes oxidation using reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) in the presence of an acidic medium.

Industrial Production Methods

In industrial settings, the production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques, such as recrystallization and chromatography, are common in industrial production .

Chemical Reactions Analysis

Types of Reactions

2,3,5,6-Tetramethylterephthalaldehyde undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO4), nitric acid (HNO3)

    Reduction: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4)

    Condensation: Amines, hydrazines

Major Products

    Oxidation: 2,3,5,6-Tetramethylterephthalic acid

    Reduction: 2,3,5,6-Tetramethylterephthalyl alcohol

    Condensation: Schiff bases, hydrazones

Scientific Research Applications

2,3,5,6-Tetramethylterephthalaldehyde has several scientific research applications:

    Chemistry: It is used as a building block in organic synthesis for the preparation of more complex molecules.

    Biology: The compound is used in the synthesis of biologically active molecules, including potential pharmaceuticals.

    Medicine: Research is ongoing to explore its potential use in drug development, particularly in the synthesis of compounds with antimicrobial and anticancer properties.

    Industry: It is used in the production of polymers, resins, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 2,3,5,6-Tetramethylterephthalaldehyde depends on the specific chemical reactions it undergoes. For example, in condensation reactions, the aldehyde groups react with amines to form imines (Schiff bases), which can further undergo various transformations. The molecular targets and pathways involved vary based on the specific application and reaction conditions .

Comparison with Similar Compounds

Similar Compounds

    Terephthalaldehyde: The parent compound without the methyl substitutions.

    2,3,5,6-Tetramethylbenzene: The precursor compound used in the synthesis of 2,3,5,6-Tetramethylterephthalaldehyde.

    2,3,5,6-Tetramethylterephthalic acid: The oxidized form of this compound.

Uniqueness

This compound is unique due to the presence of four methyl groups, which influence its reactivity and physical properties. The methyl groups provide steric hindrance, affecting the compound’s ability to participate in certain reactions compared to its non-methylated counterparts .

Properties

IUPAC Name

2,3,5,6-tetramethylterephthalaldehyde
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H14O2/c1-7-8(2)12(6-14)10(4)9(3)11(7)5-13/h5-6H,1-4H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PWVFZPCOVWTNCN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=C(C(=C1C=O)C)C)C=O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H14O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30326164
Record name 2,3,5,6-Tetramethylterephthalaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30326164
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

190.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

7072-01-7
Record name NSC524943
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=524943
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 2,3,5,6-Tetramethylterephthalaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30326164
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2,3,5,6-TETRAMETHYL-BENZENE-1,4-DICARBALDEHYDE
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URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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